4-Morpholinamine,3,3-dimethyl-(9CI)
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Overview
Description
4-Morpholinamine,3,3-dimethyl-(9CI) is a chemical compound with the molecular formula C6H14N2O It is a derivative of morpholine, characterized by the presence of two methyl groups attached to the third carbon atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinamine,3,3-dimethyl-(9CI) typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method is the alkylation of morpholine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-Morpholinamine,3,3-dimethyl-(9CI) may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The choice of catalysts and solvents can also be optimized to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinamine,3,3-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of bases or catalysts.
Major Products Formed
Oxidation: N-oxides of 4-Morpholinamine,3,3-dimethyl-(9CI).
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Scientific Research Applications
4-Morpholinamine,3,3-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Morpholinamine,3,3-dimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic pathways, influencing biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the methyl groups at the third carbon atom.
N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.
2,2-Dimethylmorpholine: A structural isomer with methyl groups attached to the second carbon atom.
Uniqueness
4-Morpholinamine,3,3-dimethyl-(9CI) is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other morpholine derivatives and can lead to different pharmacological and industrial applications.
Properties
IUPAC Name |
3,3-dimethylmorpholin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2)5-9-4-3-8(6)7/h3-5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMQPCDIXTVWQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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